Isothipendyl Hydrochloride

Catalog No.
S530977
CAS No.
1225-60-1
M.F
C16H20ClN3S
M. Wt
321.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isothipendyl Hydrochloride

CAS Number

1225-60-1

Product Name

Isothipendyl Hydrochloride

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

10-(2-dimethylamino-2-methylethyl)-10H-pyrido(3,2- b)(1,4)benzothiazine, Andantol, Andanton, Estamyl, isothipendyl, isothipendyl hydrochloride, Sedermyl

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl

The exact mass of the compound Isothipendyl hydrochloride is 321.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169186. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isothipendyl Hydrochloride (CAS 1225-60-1) is a 1-azaphenothiazine derivative and a first-generation H1-receptor antagonist. Structurally distinguished from standard phenothiazines by the presence of a pyridine nitrogen in its tricyclic core, this compound exhibits a melting point of 213–220 °C and is highly soluble in water, DMSO, and methanol . In industrial and laboratory procurement, Isothipendyl Hydrochloride is primarily sourced as an active pharmaceutical ingredient (API) in topical antipruritic formulations, a reference standard in receptor binding assays, and a specialized analytical reagent for heavy metal detection[1]. Its azaphenothiazine scaffold alters its lipophilicity, basicity, and UV absorption profile compared to traditional phenothiazines, making it a distinct chemical entity for formulation scientists requiring specific ionization states and photobiological properties .

Substituting Isothipendyl Hydrochloride with its closest structural analog, Promethazine, introduces critical failures in formulation stability, photobiology, and analytical specificity [1]. The core difference—a single nitrogen atom replacing a carbon in the tricyclic ring (forming a pyrido[3,2-b][1,4]benzothiazine instead of a pure phenothiazine)—causes a distinct bathochromic shift in UV absorption [2]. In topical gel manufacturing, this shift dictates different phototoxic and photoprotective behaviors under UVA and UVB exposure, meaning a direct swap could compromise the photostability and safety profile of the final dermatological product[2]. Furthermore, the altered electron distribution from the pyridine nitrogen modifies its binding affinity and basicity, resulting in a different physicochemical profile and making it non-interchangeable in targeted antipruritic therapies or as a precise analytical complexing agent [1].

Photobiological Behavior and UV Absorption Shift

The substitution of a benzene ring with a pyridine ring in Isothipendyl Hydrochloride fundamentally alters its UV absorption spectrum compared to Promethazine. Spectroscopic analysis in ethanol reveals that Isothipendyl exhibits absorption maxima at 248 nm and 315 nm, whereas Promethazine peaks at 254 nm and 305 nm[1]. This ~10 nm bathochromic shift in the UVA range is directly attributed to the nitrogen atom in the 1-azaphenothiazine core [1]. This structural nuance translates to distinct photobiological properties, where Isothipendyl demonstrates specific UVA phototoxicity while reducing the erythema response to UVB radiation[1].

Evidence DimensionUV Absorption Maxima (UVA band)
Target Compound Data315 nm maximum
Comparator Or BaselinePromethazine (305 nm maximum)
Quantified Difference10 nm bathochromic shift
ConditionsUV absorption spectrum measured in ethanol

This precise UV shift dictates the photostability requirements and excipient selection for topical gel formulations, preventing the use of standard phenothiazines as drop-in replacements.

Scalability and Yield in Industrial Synthesis

The procurement viability of Isothipendyl technical material is supported by highly efficient, continuous-flow compatible synthesis routes. Utilizing 1-azaphenothiazine and sodium hydride in anhydrous acetonitrile, the reaction with 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine achieves a final product purity of >99% and an overall yield exceeding 70% [1]. This method eliminates the need for intermediate isolation, contrasting with traditional multi-step phenothiazine syntheses that often suffer from lower yields and require extensive chromatographic purification [1].

Evidence DimensionIndustrial Synthesis Yield and Purity
Target Compound Data>99% purity, >70% yield
Comparator Or BaselineTraditional multi-step phenothiazine synthesis (baseline)
Quantified Difference>70% yield without intermediate isolation steps
ConditionsReflux in anhydrous acetonitrile, nitrogen atmosphere

High-yield, scalable synthesis routes ensure consistent batch-to-batch purity and lower procurement costs for bulk pharmaceutical manufacturing.

Analytical Sensitivity for Chromium(VI) Detection

Beyond its pharmacological applications, Isothipendyl Hydrochloride serves as a highly sensitive spectrophotometric reagent. In a phosphoric acid medium, it instantaneously reacts with Chromium(VI) to form a red-colored species exhibiting maximum absorbance at 510 nm[1]. This assay achieves a Sandell's sensitivity of 2.28 ng/cm², with Beer's law remaining valid over a concentration range of 0.1 to 1.9 mg/L[1]. This rapid, selective complexation provides a distinct advantage over generic colorimetric reagents for trace metal analysis [1].

Evidence DimensionSpectrophotometric Detection Sensitivity
Target Compound DataSandell's sensitivity of 2.28 ng/cm² at 510 nm
Comparator Or BaselineStandard colorimetric reagents (baseline)
Quantified DifferenceValid linear detection range of 0.1-1.9 mg/L with instantaneous complexation
ConditionsPhosphoric acid medium, measured at 510 nm

This specific electrochemical reactivity makes Isothipendyl Hydrochloride a valuable, dual-purpose reagent for analytical laboratories conducting environmental trace metal quantification.

Active Pharmaceutical Ingredient (API) in Topical Antipruritic Gels

Driven by its specific UV absorption profile and H1-receptor antagonism, Isothipendyl Hydrochloride is a highly specific API for dermatological gels targeting insect bites and localized allergic reactions[1]. Its unique photobiological behavior (UVA phototoxicity combined with UVB erythema reduction) requires precise formulation but offers a distinct therapeutic profile compared to standard phenothiazines [1].

Reference Standard in Receptor Binding and Sedation Assays

Because the azaphenothiazine core alters lipophilicity and basicity relative to Promethazine, Isothipendyl Hydrochloride is a critical reference standard for comparative neuropharmacology [2]. It is utilized in in vitro assays to map the structural determinants of blood-brain barrier penetration, muscarinic acetylcholine receptor interaction, and the mitigation of sedative side effects in first-generation antihistamines [2].

Spectrophotometric Reagent for Environmental Trace Metal Analysis

Leveraging its ability to form instantaneous, highly sensitive red-colored complexes at 510 nm, Isothipendyl Hydrochloride is deployed in analytical chemistry workflows for the rapid quantification of Chromium(VI) [3]. Its Sandell's sensitivity of 2.28 ng/cm² makes it highly suitable for environmental monitoring of water and soil samples where rapid, selective trace metal detection is required [3].

Precursor for Azaphenothiazine Derivative Synthesis

With established high-yield (>70%) industrial synthesis routes in anhydrous acetonitrile, Isothipendyl Hydrochloride serves as a reliable starting material or intermediate for the development of novel 1-azaphenothiazine derivatives[4]. Its scalable purity (>99%) ensures reproducible downstream functionalization for drug discovery programs targeting advanced anticancer or antiviral azaphenothiazine analogs [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

321.1066465 Da

Monoisotopic Mass

321.1066465 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

953AP1LBV8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

34433-15-3
1225-60-1

Wikipedia

Isothipendyl hydrochloride

Dates

Last modified: 08-15-2023

Spectrophotometric studies on the investigation of chromium in environmental samples

M B Melwanki, Jaldappa Seetharamappa
PMID: 14723280   DOI:

Abstract

Isothipendyl hydrochloride is proposed as a sensitive and selective reagent for the rapid spectrophotometric determination of chromium(VI). The reagent instantaneously gives a red coloured species on reaction with chromium(VI) in phosphoric acid medium which exhibits maximum absorbance at 510 nm with Sandell's sensitivity of 2.28 ng cm(-2). Beer's law is valid over the concentraction range of 0.1-1.9 mg/l with an optimum concentration range of 0.2-1.7 mg/l. The method has been successfully applied to the analysis of chromium in environmental samples.


Contact photoallergy to isothipendyl chlorhydrate

N Bibas, V Sartor, C Bulai Livideanu, H Bagheri, J Nougué, F Giordano-Labadie, A Maza, C Paul, N Chouini-Lalanne, M-C Marguery
PMID: 22677929   DOI: 10.1159/000338024

Abstract

Isothipendyl chlorhydrate is an azaphenothiazine, an active ingredient of an antipruriginous gel, Apaisyl gel® (Merck Médication Familiale, Dijon, France). Although Apaisyl gel is registered and used worldwide, we present the first case of contact photoallergy to isothipendyl chlorhydrate to our knowledge. The diagnosis suspected on the basis of a positive UVA photopatch test to chlorpromazine was confirmed by a strongly positive UVA Apaisyl gel photopatch test and our photophysical studies. This case confirms the need to keep the phenothiazines in the photopatch test standard series as a diagnostic marker of phenothiazine photoallergy.


[Experience in the use of Andantol jelly in the field of otorhinolaryngology]

R OSAWA, M NAKAMURA
PMID: 14482447   DOI:

Abstract




[The clinical effect of Andantol jelly for pruritic skin diseases]

S OFUJI, T MATSUO
PMID: 14481215   DOI:

Abstract




Photodermatitis from topical phenothiazines: A case series

Claire Cariou, Catherine Droitcourt, Marie Noelle Osmont, Marie Claude Marguery, Hervé Dutartre, Juliette Delaunay, Martine Avenel-Audran, Alain Dupuy, Henri Adamski
PMID: 32124458   DOI: 10.1111/cod.13509

Abstract

In Europe, contact photosensitivity to phenothiazines is well-known, particularly in southern countries. Topical phenothiazines are widely used and sold over-the-counter (OTC) for the treatment of mosquito bites and pruritus in France.
To report a series of cases with photodermatitis following use of topical phenothiazines.
A retrospective study of cases of contact dermatitis from phenothiazines seen in French photodermatology centers was performed.
In all, 14 patients with a diagnosis of contact dermatitis from phenothiazines were included. These patients developed eczema on the application sites, and in 13 the eruption spread to photodistributed sites. Topical products containing isothipendyl were the most common cause of photodermatitis. One patient had photoaggravated eczema due to promethazine cream. All patients stopped using topical phenothiazines and were treated successfully with topical corticosteroids. One patient relapsed and developed persistent light eruption. In all of the nine cases tested, photopatch testing to the topical phenothiazine used "as is" was positive. Isothipendyl, chlorproethazine, and the excipients were not tested. Photopatch tests to chlorpromazine and promethazine were positive in 8 of 12 and 7 of 13 tested, respectively.
Use of isothipendyl and promethazine as OTC (or even prescribed) drugs needs to be limited due to severe reactions and sensitization to other phenothiazines that consequently will have to be avoided.


[Use of Andantol jelly in diseases of the ear, nose and throat]

H KATO, S YUGAWA, T MESHITSUKA, T IMAKUMI, T TAMURA, K OKI, N YAMAKAWA
PMID: 14454251   DOI:

Abstract




[On the genesis of radiation intoxication and its control by andantol]

J PFEIFFER
PMID: 14432537   DOI:

Abstract




[THE USE OF ANDANTOL IN THE TREATMENT OF ALLERGIC DISEASES AT UROLOGICAL CLINIC]

T INADA, H HONGO, T KITAYAMA, M MATSUO
PMID: 14157559   DOI:

Abstract




[The clinical effect of Andantol jelly]

M YANAGIHARA, Y MATSUSAKA, K HAMADA
PMID: 14008937   DOI:

Abstract




Average acceleration and intensity gradient of primary school children and associations with indicators of health and well-being

Stuart J Fairclough, Sarah Taylor, Alex V Rowlands, Lynne M Boddy, Robert J Noonan
PMID: 31156048   DOI: 10.1080/02640414.2019.1624313

Abstract

Average acceleration (AvAcc) and intensity gradient (IG) have been proposed as standardised metrics describing physical activity (PA) volume and intensity, respectively.
examined hypothesised between-group PA differences in AvAcc and IG, and their associations with health and well-being indicators in children. ActiGraph GT9X wrist accelerometers were worn for 24-h·d
over 7days by 145 children aged 9-10. Raw accelerations were averaged per 5-s epoch to represent AvAcc over 24-h. IG represented the relationship between log values for intensity and time. Moderate-to-vigorous PA (MVPA) was estimated using youth cutpoints. BMI z-scores, waist-to-height ratio (WHtR), peak oxygen uptake (VO
peak), Metabolic Syndrome risk (MetS score), and well-being were assessed cross-sectionally, and 8-weeks later. Hypothesised between-group differences were consistently observed for IG only (p < .001). AvAcc was strongly correlated with MVPA (
= 0.96), while moderate correlations were observed between IG and MVPA (
= 0.50) and AvAcc (
= 0.54). IG was significantly associated with health indicators, independent of AvAcc (
< .001). AvAcc was associated with well-being, independent of IG (
< .05). IG was significantly associated with WHtR (
< .01) and MetS score (
< .05) at 8-weeks follow-up. IG is sensitive as a gauge of PA intensity that is independent of total PA volume, and which relates to important health indicators in children.


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